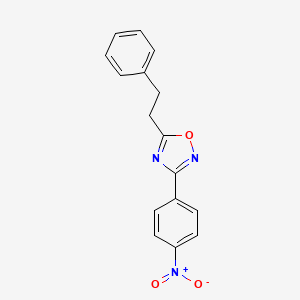
3-(4-硝基苯基)-5-(2-苯乙基)-1,2,4-恶二唑
描述
3-(4-nitrophenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its diverse biological activities. This compound is also known as NPEPO and has been extensively studied for its potential therapeutic applications. NPEPO is a member of the oxadiazole family of compounds that possess a five-membered ring containing both nitrogen and oxygen atoms.
科学研究应用
合成与表征
- 3-(4-硝基苯基)-5-(2-苯乙基)-1,2,4-恶二唑衍生物的合成是一个重要的研究领域。已经开发了多种制备这些化合物的方法,包括用三烷基原甲酸酯或二甲基甲酰胺二甲基缩醛处理不饱和酰胺肟(Claisse 等人,1973 年)。
生物学和药理学特性
- 1,3,4-恶二唑衍生物,包括与 3-(4-硝基苯基)-5-(2-苯乙基)-1,2,4-恶二唑相关的衍生物,已因其生物学特性而受到研究。这些化合物表现出适度的抗菌潜力,其中特定的衍生物对各种细菌菌株表现出显着的活性(Virk 等人,2023 年)。
液晶特性
- 1,3,4-恶二唑衍生物的液晶特性,类似于 3-(4-硝基苯基)-5-(2-苯乙基)-1,2,4-恶二唑,已经得到研究。这些研究发现,分子末端硝基的存在会影响其介晶性质,表明在材料科学中具有潜在应用(Abboud 等人,2017 年)。
属性
IUPAC Name |
3-(4-nitrophenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c20-19(21)14-9-7-13(8-10-14)16-17-15(22-18-16)11-6-12-4-2-1-3-5-12/h1-5,7-10H,6,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REFYGOONSFKSAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NC(=NO2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-({3-[(4-fluorobenzyl)oxy]benzyl}amino)phenol](/img/structure/B5823106.png)

![2-[(dichloroacetyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5823110.png)

![1-(2-fluorophenyl)-4-[(4-methylphenyl)acetyl]piperazine](/img/structure/B5823118.png)

![1-{[5-(4-chlorophenyl)-2-furyl]carbonothioyl}piperidine](/img/structure/B5823130.png)

![N-[4-(diethylamino)phenyl]-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5823164.png)


![N'-[(1-benzyl-1H-indol-3-yl)methylene]-4-isobutylbenzenesulfonohydrazide](/img/structure/B5823191.png)

![({4-ethyl-5-[(8-quinolinyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid](/img/structure/B5823200.png)